2-Butyryl-3-dimethylamino-acrylic acid ethyl ester
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Overview
Description
2-Butyryl-3-dimethylamino-acrylic acid ethyl ester is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which combines a butyryl group, a dimethylamino group, and an acrylic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester typically involves the esterification of acrylic acid derivatives with dimethylamino compounds. One common method is the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction is carried out in the presence of inhibitors like phenothiazine to prevent polymerization. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Butyryl-3-dimethylamino-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amines.
Scientific Research Applications
2-Butyryl-3-dimethylamino-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethyl acrylate: Similar in structure but lacks the butyryl group.
Ethyl 3-(Dimethylamino)acrylate: Similar but with different substituents on the acrylic acid moiety.
Uniqueness
2-Butyryl-3-dimethylamino-acrylic acid ethyl ester is unique due to the presence of the butyryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPDMAJOTXKPI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C(=C\N(C)C)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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